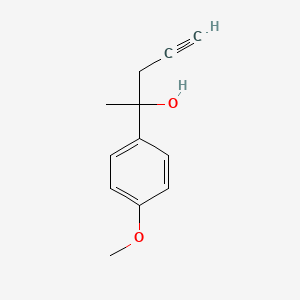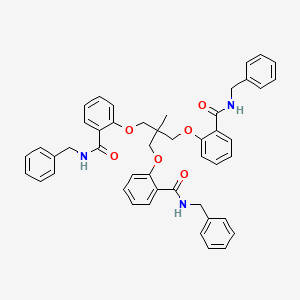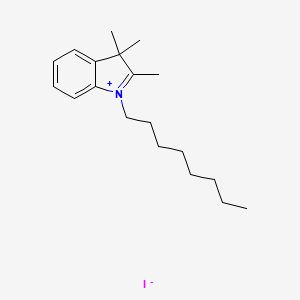
Anthracene-1,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene-1,4-dicarboxylic acid is an aromatic compound derived from anthracene, which consists of three linearly fused benzene rings. This compound is characterized by the presence of two carboxylic acid groups attached to the 1 and 4 positions of the anthracene ring system. Due to its extended conjugated π-system, this compound exhibits interesting photophysical and photochemical properties, making it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anthracene-1,4-dicarboxylic acid typically involves the functionalization of anthracene. One common method is the oxidation of anthracene derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require elevated temperatures and acidic or basic environments to facilitate the oxidation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that include the initial synthesis of anthracene followed by its subsequent oxidation. The use of catalytic systems and optimized reaction conditions can enhance the yield and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Anthracene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-1,4-dimethanol.
Substitution: Various substituted anthracene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Anthracene-1,4-dicarboxylic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of anthracene-1,4-dicarboxylic acid is primarily related to its ability to participate in electron transfer processes and its interaction with various molecular targets. The extended conjugated π-system allows for efficient electron delocalization, making it a suitable candidate for applications in photochemistry and electronic devices . The compound can also form coordination complexes with metal ions, influencing its reactivity and properties .
Comparación Con Compuestos Similares
Anthracene-9,10-dicarboxylic acid: Another anthracene derivative with carboxylic acid groups at the 9 and 10 positions.
Anthraquinone: An oxidized form of anthracene with two ketone groups.
9,10-Diphenylanthracene: A substituted anthracene derivative used in OLEDs and other applications.
Uniqueness: Anthracene-1,4-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which influences its chemical reactivity and physical properties. This positioning allows for distinct interactions in coordination chemistry and provides unique photophysical properties compared to other anthracene derivatives .
Propiedades
Fórmula molecular |
C16H10O4 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
anthracene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C16H10O4/c17-15(18)11-5-6-12(16(19)20)14-8-10-4-2-1-3-9(10)7-13(11)14/h1-8H,(H,17,18)(H,19,20) |
Clave InChI |
HJGMZNDYNFRASP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)
![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)
![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate](/img/structure/B11927205.png)






